molecular formula C19H34N+ B1213391 Benzyltributylammonium bromide CAS No. 25316-59-0

Benzyltributylammonium bromide

Cat. No.: B1213391
CAS No.: 25316-59-0
M. Wt: 276.5 g/mol
InChI Key: QSRFYFHZPSGRQX-UHFFFAOYSA-N
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Description

Benzyltributylammonium bromide is a quaternary ammonium salt with the chemical formula C₁₉H₃₄BrN. It is commonly used as a phase transfer catalyst in various chemical reactions. This compound is known for its ability to facilitate the transfer of reactants between different phases, such as between aqueous and organic phases, thereby enhancing the efficiency of reactions.

Biochemical Analysis

Biochemical Properties

Benzyltributylammonium bromide plays a crucial role in biochemical reactions, particularly as a phase transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules to enhance reaction rates and yields. For instance, it is used in the isomerization reactions of cis-4-formyl-2-azetidinones and the preparation of deep eutectic solvents for isolating lysozyme from chicken egg white . The compound acts as a hydrogen-bond acceptor, facilitating the formation of stable complexes with biomolecules, thereby promoting efficient biochemical transformations.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause skin and eye irritation, indicating its potential to interact with cellular membranes and proteins . The compound’s ability to act as a phase transfer catalyst suggests that it may affect the transport and distribution of molecules within cells, thereby influencing cellular functions and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a hydrogen-bond acceptor, forming stable complexes with enzymes and proteins, which can lead to enzyme inhibition or activation. For example, it is used in the phase transfer glycosylation of novobiocin to yield glucosyl-novobiocin . These interactions can result in changes in gene expression and alterations in cellular metabolism, highlighting the compound’s significance in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but its activity may decrease over prolonged periods or under extreme conditions. Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular functions, including potential cytotoxicity and alterations in metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced biochemical reactions and improved metabolic activities. At high doses, it may cause toxic or adverse effects, including skin and eye irritation, respiratory distress, and potential organ damage . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role as a phase transfer catalyst enables it to facilitate the transfer of reactants between different phases, thereby impacting metabolic reactions and pathways . Its interactions with enzymes can lead to changes in the rates of metabolic processes, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to act as a phase transfer catalyst suggests that it may influence the localization and accumulation of molecules within cells . These interactions can affect the compound’s bioavailability and activity, impacting its overall effectiveness in biochemical applications.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltributylammonium bromide can be synthesized through the quaternization of tributylamine with benzyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or toluene, under reflux conditions. The reaction can be represented as follows:

C6H5CH2Br+N(CH2CH2CH2CH3)3C6H5CH2N(CH2CH2CH2CH3)3Br\text{C}_6\text{H}_5\text{CH}_2\text{Br} + \text{N}(\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3\text{Br} C6​H5​CH2​Br+N(CH2​CH2​CH2​CH3​)3​→C6​H5​CH2​N(CH2​CH2​CH2​CH3​)3​Br

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Types of Reactions:

    Phase Transfer Catalysis: this compound is widely used as a phase transfer catalyst in various organic reactions, including nucleophilic substitutions and isomerizations.

    Hydrogen Bonding: It acts as a hydrogen-bond acceptor in the preparation of deep eutectic solvents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide or cyanide ions. The reactions are typically carried out in biphasic systems with this compound facilitating the transfer of the nucleophile to the organic phase.

    Isomerization Reactions: It is used in the isomerization of cis-4-formyl-2-azetidinones under mild conditions.

Major Products:

    Glucosyl-novobiocin: Formed through phase transfer glycosylation of novobiocin.

    Isomerized Azetidinones: Products of isomerization reactions involving azetidinones.

Scientific Research Applications

Benzyltributylammonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions that would otherwise be difficult to achieve.

    Biology: Employed in the preparation of deep eutectic solvents for the isolation of proteins such as lysozyme from egg white.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals, agrochemicals, and polymers.

Comparison with Similar Compounds

  • Benzyltriethylammonium bromide
  • Benzyltrimethylammonium bromide
  • Tetrabutylammonium bromide

Comparison:

  • Benzyltriethylammonium bromide: Similar in structure but with ethyl groups instead of butyl groups. It has a lower molecular weight and different solubility properties.
  • Benzyltrimethylammonium bromide: Contains methyl groups instead of butyl groups, resulting in a significantly lower molecular weight and different reactivity.
  • Tetrabutylammonium bromide: Lacks the benzyl group, making it less effective in certain phase transfer catalysis applications.

Benzyltributylammonium bromide is unique due to its combination of benzyl and butyl groups, which provide a balance of hydrophobic and hydrophilic properties, making it highly effective as a phase transfer catalyst.

Properties

IUPAC Name

benzyl(tributyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N.BrH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYGXWPMSJPFDG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80948158
Record name N-Benzyl-N,N-dibutylbutan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25316-59-0
Record name Benzyltributylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25316-59-0
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Record name 25316-59-0
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Record name N-Benzyl-N,N-dibutylbutan-1-aminium bromide
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Record name Benzyltributylammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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